molecular formula C6H14Br2NiO3 B1600133 Nickel(II) bromide 2-methoxyethyl ether complex CAS No. 312696-09-6

Nickel(II) bromide 2-methoxyethyl ether complex

Cat. No.: B1600133
CAS No.: 312696-09-6
M. Wt: 352.67 g/mol
InChI Key: RRSIMIHTHWYRRA-UHFFFAOYSA-L
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Description

Nickel(II) bromide 2-methoxyethyl ether complex, also known as Diglyme nickel dibromide, is a coordination complex featuring nickel (II), bromide, and a 2-methoxyethyl ether ligand . It has a molecular weight of 352.67 .


Synthesis Analysis

In coordination chemistry, NiBr2-MEE functions as a Lewis acid, establishing complexes with Lewis bases, which include amines and carboxylates . The stability of this complex is enhanced by the metal ions’ coordination to the oxygen atoms present in the ether ligand, which also contributes to its increased solubility in water .


Molecular Structure Analysis

The linear formula of this compound is NiBr2 · O (CH2CH2OCH3)2 . The SMILES string representation is Br [Ni]Br.COCCOCCOC .


Chemical Reactions Analysis

This compound can be used as a catalyst to prepare various compounds . For instance, it can be used to prepare hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent . It can also be used in the reductive dicarbofunctionalization of unactivated alkenes using less reactive benzyl chlorides . Furthermore, it can be used in the C-C cross-coupling reaction between substituted 5-bromo-3-methoxy-2- (trimethylsilyl)phenyl triflate and bromomethylboronic acid pinacol ester .


Physical and Chemical Properties Analysis

This compound is a powder . It is a catalyst with a nickel core .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Nickel(II) complexes, including those with 2-methoxyethyl ether, have significant applications in catalysis and chemical synthesis. For instance, they are used in stereospecific nickel-catalyzed cross-coupling reactions, where 2-methoxyethyl ether serves as a traceless directing group, facilitating the preparation of enantioenriched diarylethanes. This application is significant in the synthesis of complex organic molecules (Greene et al., 2012).

2. Crystal and Molecular Structure Studies

Nickel(II) complexes with 2-methoxyethyl ether derivatives are studied for their crystal and molecular structures. Understanding these structures is crucial for the development of new materials with specific properties. For example, research on the crystal and molecular structure of diaquobis(methoxyacetato)nickel(II) has contributed to the knowledge of chelate structures and coordination chemistry (Prout et al., 1971).

3. Electrochemical Reduction

Nickel complexes, including those with 2-methoxyethyl ether components, are used in the electrochemical reduction of alkyl bromides. This application is important in the field of electrochemistry, particularly in the development of new reduction processes and the formation of carbon-carbon bonds (Gosden & Pletcher, 1980).

4. Material Science and Nanotechnology

In material science and nanotechnology, nickel-based nanostructured materials, including those derived from nickel β-ketoiminato complexes with 2-methoxyethyl ether derivatives, are gaining attention. These materials are crucial in energy-related applications, such as the fabrication of thin film electrocatalysts for oxygen evolution reactions (Zywitzki et al., 2020).

5. Coordination Chemistry and Ligand Design

Nickel(II) complexes with 2-methoxyethyl ether derivatives are used to explore coordination chemistry and ligand design. These studies contribute to the understanding of metal-ligand interactions and the development of novel catalysts for various chemical reactions (Berding et al., 2009).

Safety and Hazards

The Nickel(II) bromide 2-methoxyethyl ether complex is classified as a flammable solid (H228), harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The Nickel(II) bromide 2-methoxyethyl ether complex has potential applications in various fields of scientific research, including biochemistry and chemistry . Its use as a catalyst in various chemical reactions suggests that it could be further explored for its potential in organic synthesis .

Biochemical Analysis

Biochemical Properties

Nickel(II) bromide 2-methoxyethyl ether complex plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating and enhancing specific biochemical processes. For instance, it can act as a catalyst in the synthesis of organic compounds, including hindered diarylmethanols and benzylic alcohols, by aiding the addition of aryl halides to aldehydes in the presence of zinc as a reducing agent . Additionally, it forms complexes with Lewis bases such as amines and carboxylates, which enhances its stability and solubility in water . These interactions are essential for its function in various biochemical pathways and reactions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The complex can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, its catalytic properties can alter metabolic pathways by facilitating or inhibiting certain reactions, thereby impacting overall cellular metabolism . Furthermore, its interactions with biomolecules can lead to changes in gene expression, affecting the production of proteins and other essential cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a Lewis acid, forming complexes with Lewis bases. This interaction enhances the stability and solubility of the complex, allowing it to participate in various biochemical reactions . At the molecular level, the complex can bind to specific biomolecules, either inhibiting or activating enzymes, and altering gene expression. For instance, it can facilitate the reductive dicarbofunctionalization of unactivated alkenes using benzyl chlorides, demonstrating its role in complex biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. The complex is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, any degradation of the complex can impact its catalytic properties and interactions with biomolecules, potentially leading to changes in cellular behavior and function. Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the complex may exhibit beneficial catalytic properties, enhancing specific biochemical reactions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including damage to organs and tissues

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate specific biochemical reactions. Its role as a catalyst in the synthesis of organic compounds highlights its importance in metabolic processes . The complex can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. This can lead to changes in the production and utilization of essential metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The complex’s solubility in water, enhanced by its coordination with ether ligands, facilitates its transport within the cellular environment . Understanding these transport mechanisms is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the complex to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in the cytoplasm or nucleus can impact its role in gene expression and enzyme activity. Understanding these localization mechanisms is crucial for comprehending its overall effects on cellular processes.

Properties

IUPAC Name

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSIMIHTHWYRRA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2NiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465623
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312696-09-6
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel(II) bromide 2-methoxyethyl ether complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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